7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Beschreibung
7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one: is a complex organic compound belonging to the class of benzodiazepines
Eigenschaften
IUPAC Name |
9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-20(2)11-15-17(16(24)12-20)18(13-7-4-3-5-8-13)23-19-14(22-15)9-6-10-21-19/h3-10,18,22H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOPFPRELHEPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Precursor Synthesis for Diazepine Formation
Key intermediates include 2-aminobenzophenone derivatives and α,β-unsaturated ketones . For example, James et al. demonstrated that O-alkylation of phenolic precursors with methylating agents like [¹¹C]methyl iodide facilitates aromatic substitution, a strategy adaptable for introducing methoxy or methyl groups in related systems. Thominiaux et al. further optimized this using [¹¹C]methyl triflate, achieving higher yields (30–38%) through improved electrophilic reactivity.
Pyrido Ring Annulation
Cyclocondensation reactions dominate pyrido ring formation. A method by Mohd Rashid et al. for 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one derivatives involves refluxing chloroacetamide intermediates with hexamethylenetetramine (hexamine) in ethanol, followed by HCl gas treatment to induce cyclization. Adapting this, the pyrido[3,2-b] system could arise from intramolecular nucleophilic attack of an amine onto a proximal carbonyl group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysis and Reagent Selection
- Piperidine catalyzes Knoevenagel condensations, critical for forming α,β-unsaturated ketones.
- Triethylamine neutralizes acids during nucleophilic substitutions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR confirms regioselectivity: pyrido protons resonate at δ 6.8–7.5 ppm, while benzodiazepine methyl groups appear as singlets near δ 1.2–1.5 ppm.
- IR spectroscopy identifies carbonyl stretches (C=O) at ~1705 cm⁻¹.
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anxiolytic Properties
Research has indicated that derivatives of this compound exhibit anxiolytic effects. A study demonstrated that related compounds significantly reduced anxiety-like behaviors in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems associated with anxiety disorders.
Antidepressant Activity
Preliminary studies suggest that 7,7-Dimethyl-10-phenyl derivatives may possess antidepressant properties. These effects were evaluated using various behavioral assays in rodents, showing promise in enhancing mood-related behaviors.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.
Synthesis and Structural Studies
The synthesis of 7,7-Dimethyl-10-phenyl derivatives has been achieved through various chemical pathways. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity. Structural elucidation using techniques such as NMR and X-ray crystallography has provided insights into the conformational dynamics of the compound.
Case Study 1: Anxiolytic Activity Assessment
A study conducted on a series of benzodiazepine analogs including this compound revealed that it significantly reduced anxiety-like behavior in the elevated plus maze test. The results indicated a dose-dependent effect, suggesting potential therapeutic applications for anxiety disorders.
Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that this compound could protect neuronal cells from beta-amyloid-induced toxicity. It was shown to reduce apoptosis and oxidative stress markers, indicating its potential role in the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism by which 7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one: can be compared to other benzodiazepines and related compounds. Some similar compounds include:
Diazepam: : A well-known benzodiazepine used for its anxiolytic and sedative properties.
Alprazolam: : Another benzodiazepine with applications in anxiety and panic disorders.
Chlordiazepoxide: : An older benzodiazepine used for its anxiolytic effects.
The uniqueness of 7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Biologische Aktivität
7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a complex heterocyclic compound belonging to the benzodiazepine family. Its unique structure incorporates a benzodiazepine core fused with a pyridine-like moiety, which is known for various biological activities. This article reviews the biological activity of this compound based on diverse sources of research findings.
Chemical Structure and Properties
The molecular formula of 7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is with a molecular weight of 429.5 g/mol. The compound features a complex arrangement that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O2S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 9H-pyrido[3,2-b][1,4]benzodiazepin-9-one |
| InChI Key | CJXHSLSYBRACAX-UHFFFAOYSA-N |
Biological Activities
Research indicates that compounds within the benzodiazepine class exhibit a wide range of biological activities. The specific activities associated with 7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one include:
1. Anxiolytic and Sedative Effects
Benzodiazepines are primarily known for their anxiolytic and sedative properties. Studies have shown that derivatives of this compound can modulate GABA_A receptor activity leading to increased inhibitory neurotransmission in the central nervous system (CNS), thereby reducing anxiety and promoting sedation.
2. Anticonvulsant Activity
The compound has been reported to exhibit anticonvulsant properties. Research indicates that it may be effective in reducing seizure activity in animal models by enhancing GABAergic transmission.
3. Antitumor Potential
Recent studies have highlighted the potential of benzodiazepine derivatives in cancer therapy. For instance, compounds structurally related to 7,7-Dimethyl-10-phenyl... have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Anxiolytic Activity
A study conducted on a series of benzodiazepine derivatives demonstrated that modifications at the phenyl position significantly enhanced anxiolytic effects in rodent models. The specific compound exhibited a notable reduction in anxiety-like behaviors in elevated plus-maze tests.
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of benzodiazepine derivatives including 7,7-Dimethyl-10-phenyl..., researchers found that it inhibited cell proliferation in human leukemia cells (HL60) with an IC50 value of approximately 15 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of 7,7-Dimethyl-10-phenyl... can be compared with other well-known benzodiazepines such as diazepam and lorazepam. While these compounds primarily function as anxiolytics and sedatives, emerging evidence suggests that the unique structural features of 7,7-Dimethyl... may confer additional therapeutic benefits such as anticancer properties.
| Compound Name | Primary Activity | Notable Effects |
|---|---|---|
| Diazepam | Anxiolytic | Sedative effects |
| Lorazepam | Anxiolytic | Muscle relaxant |
| 7,7-Dimethyl... | Anxiolytic/Antitumor | Anticancer effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7,7-dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted aminophenols with halobenzaldehyde derivatives under basic conditions. For example, analogous protocols involve reacting 2-aminophenols with 2-halobenzaldehydes to form the pyrido-benzodiazepinone core. Reaction optimization may require temperature control (e.g., reflux in ethanol) and inert atmospheres to prevent side reactions. Characterization via melting point, NMR, and mass spectrometry is critical to confirm purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the aromatic and aliphatic proton environments and verify substituent positions.
- Mass Spectrometry (ESI+) : For molecular ion confirmation and fragmentation pattern analysis.
- Melting Point Analysis : To assess purity and compare with literature values.
- Elemental Analysis : For empirical formula validation.
- Infrared Spectroscopy (IR) : To identify functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹).
- UV-Vis Spectroscopy : To study electronic transitions in conjugated systems .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s physicochemical properties (e.g., solubility, stability) across studies?
- Methodological Answer :
Systematic Replication : Reproduce experiments under controlled conditions (solvent, temperature, pH).
Advanced Chromatography : Use HPLC or GC-MS to detect impurities affecting solubility/stability.
Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures.
Cross-Validate with Literature : Compare findings with structurally analogous compounds (e.g., 10-aryl-pyrido-benzodiazepinones) to identify trends .
Q. What strategies are effective for probing the compound’s structure-activity relationship (SAR) in pharmacological studies?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified phenyl or methyl groups to assess steric/electronic effects.
- Computational Modeling : Use DFT or molecular docking to predict binding affinities (e.g., to benzodiazepine receptors).
- In Vitro Assays : Test cytotoxicity, receptor inhibition, or enzyme modulation in cell lines.
- Pharmacokinetic Profiling : Measure metabolic stability via liver microsome assays.
- Comparative Studies : Benchmark against known pyrido-benzodiazepinones with documented bioactivity .
Q. How should researchers address the lack of toxicological data for this compound?
- Methodological Answer :
- Acute Toxicity Screening : Conduct OECD 423-guided rodent studies to determine LD50.
- Genotoxicity Assays : Use Ames tests (bacterial reverse mutation) to assess mutagenic potential.
- In Silico Prediction Tools : Apply software like Toxtree or ProTox-II for hazard classification.
- Gradual Dose Escalation : In pharmacological studies, start with low doses and monitor organ-specific effects via histopathology .
Data Contradiction and Experimental Design
Q. How to design experiments to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Controlled Variable Testing : Isolate factors like solvent polarity (DMF vs. THF), temperature, and catalyst presence.
- Kinetic Studies : Monitor reaction progress via time-resolved NMR or HPLC.
- Isotopic Labeling : Use ²H or ¹³C-labeled reagents to trace mechanistic pathways.
- Computational Validation : Simulate reaction pathways using Gaussian or ORCA to identify transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
